molecular formula C14H11NOS B1678571 2-(4-methylphenyl)-1,2-benzisothiazol-3(2H)-one CAS No. 2514-30-9

2-(4-methylphenyl)-1,2-benzisothiazol-3(2H)-one

Cat. No. B1678571
CAS RN: 2514-30-9
M. Wt: 241.31 g/mol
InChI Key: KRXMYBAZKJBJAB-UHFFFAOYSA-N
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Scientific Research Applications

PBIT has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition, particularly histone demethylases, to understand epigenetic regulation.

    Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its ability to inhibit the proliferation of cancer cells overexpressing JARID1B.

    Industry: Utilized in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PBIT typically involves the reaction of 2-aminobenzenethiol with 4-methylbenzoyl chloride under basic conditions to form the intermediate 2-(4-methylphenyl)-1,2-benzisothiazol-3(2H)-one. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of PBIT follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

PBIT undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

PBIT exerts its effects by specifically inhibiting the Jumonji AT-rich Interactive Domain 1 (JARID1) enzymes. These enzymes are responsible for the demethylation of histone H3 lysine 4 (H3K4), a key epigenetic mark associated with active transcription. By inhibiting JARID1B, JARID1A, and JARID1C, PBIT prevents the removal of the H3K4me3 mark, leading to the suppression of gene expression and inhibition of cell proliferation. This mechanism is particularly effective in cancer cells that overexpress JARID1B .

Comparison with Similar Compounds

PBIT is unique in its specificity for JARID1 enzymes compared to other histone demethylase inhibitors. Similar compounds include:

properties

IUPAC Name

2-(4-methylphenyl)-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS/c1-10-6-8-11(9-7-10)15-14(16)12-4-2-3-5-13(12)17-15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXMYBAZKJBJAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359056
Record name 2-(4-Methylphenyl)-1,2-benzothiazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID17433179
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

2514-30-9
Record name 2-(4-Methylphenyl)-1,2-benzothiazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-methylphenyl)-1,2-benzisothiazol-3(2H)-one

Q & A

Q1: What is the primary target of PBIT?

A1: PBIT is known to inhibit the enzymatic activity of the Jumonji AT-rich Interactive Domain 1 (JARID1) family of histone lysine demethylases. Specifically, it targets JARID1A and JARID1B, which are responsible for demethylating trimethylated lysine 4 in histone H3 (H3K4me3). []

Q2: How does PBIT interact with JARID1B?

A2: PBIT inhibits JARID1B with an IC50 of approximately 3 μM in vitro. It inhibits the removal of H3K4me3 by JARID1B in cells, leading to increased H3K4me3 levels in a time- and dose-dependent manner. []

Q3: What are the downstream effects of JARID1B inhibition by PBIT?

A3: Inhibition of JARID1B by PBIT can lead to several downstream effects, including:

  • Reduced proliferation of cancer cells: PBIT has been shown to inhibit the growth of various cancer cell lines, including lung cancer, prostate cancer, and melanoma. [, , ]
  • Induction of cellular senescence: PBIT can induce senescence in cancer cells, as evidenced by increased levels of senescence markers like senescence-associated β-galactosidase (SA-β-Gal) and lamin B1. []
  • Inhibition of tumor growth: In vivo studies have shown that PBIT can reduce tumor growth in animal models of esophageal cancer and melanoma. [, ]

Q4: Does PBIT interact with other targets besides JARID1 family members?

A4: Research suggests PBIT might also inhibit inducible nitric oxide synthase (iNOS), impacting nitric oxide (NO) production. This inhibition has been linked to potential benefits in models of colon cancer, esophageal cancer, and melanoma. [, , , ]

Q5: Are there any other pathways affected by PBIT treatment?

A5: Studies indicate PBIT might also modulate the Akt3 and mitogen-activated protein kinase (MAPK) signaling pathways in melanoma, contributing to its anti-cancer effects. [, ]

Q6: What is the molecular formula and weight of PBIT?

A6: The molecular formula of PBIT is C14H11NOS, and its molecular weight is 241.31 g/mol.

Q7: How does modifying the PBIT structure affect its activity?

A7: Replacing the sulfur atom in PBIT with selenium creates PBISe (Se,Se′-1,4-phenylenebis(1,2-ethanediyl)bis-isoselenourea), a more potent analog. PBISe exhibits stronger anti-cancer effects in various models, including melanoma and colon cancer. [, , , , ]

Q8: What types of in vitro assays have been used to study PBIT?

A8: Researchers have employed various in vitro assays to investigate PBIT's effects, including:

  • Proliferation assays: These assess PBIT's impact on cancer cell growth and viability. [, , ]
  • Cell cycle analysis: These determine if PBIT induces cell cycle arrest in specific phases. []
  • Apoptosis assays: These measure PBIT's ability to trigger programmed cell death in cancer cells. []
  • Western blotting: This technique analyzes the expression levels of specific proteins, such as JARID1B, iNOS, and signaling pathway components. [, , , ]

Q9: What have in vivo studies revealed about PBIT's efficacy?

A9: Animal models, particularly for esophageal and colon cancer, have been utilized to evaluate PBIT's chemopreventive potential. Results indicate PBIT can significantly reduce tumor incidence and multiplicity in these models. [, , , , ]

Q10: Has PBIT been tested in clinical trials?

A10: Currently, no published data from clinical trials involving PBIT are available. Further research, including preclinical and potentially clinical studies, is necessary to fully evaluate its therapeutic potential in humans.

Q11: What analytical techniques are used to characterize and quantify PBIT?

A11: Common analytical techniques used for PBIT characterization and quantification include:

  • High-performance liquid chromatography (HPLC): This method separates PBIT from other compounds in a mixture. [, ]
  • Fluorescence detection (FLD): PBIT derivatives can be detected with high sensitivity using fluorescence. [, ]
  • Mass spectrometry (MS): This technique helps identify and confirm the structure of PBIT and its derivatives. [, ]

Q12: What is known about the safety and toxicity of PBIT?

A12: While PBIT has shown promising results in preclinical studies, more research is needed to fully understand its safety profile. Long-term toxicity studies are necessary to evaluate any potential adverse effects.

Q13: What are the future directions for PBIT research?

A13: Future research on PBIT could focus on:

  • Optimizing its structure: Developing more potent and selective analogs of PBIT with improved pharmacokinetic properties. [, ]
  • Further elucidating its mechanism of action: Investigating the detailed molecular mechanisms by which PBIT exerts its anti-cancer effects, including its interactions with different targets and pathways. [, , ]

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